isopropyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:
- Isopropyl ester group at position 4.
- 4-Acetyloxyphenyl substituent at position 3.
- Ethyl group at position 2 and methyl group at position 5.
Properties
Molecular Formula |
C21H24N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-acetyloxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-6-16-19(25)23-18(14-7-9-15(10-8-14)28-13(5)24)17(20(26)27-11(2)3)12(4)22-21(23)29-16/h7-11,16,18H,6H2,1-5H3 |
InChI Key |
OIGMRADSTMJKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time for the Biginelli step:
One-Pot Strategy
Combining acetylation and cyclization in one pot improves efficiency:
-
Reagents : 4-Hydroxybenzaldehyde, acetic anhydride, chloroacetic acid.
Characterization and Validation
-
IR (KBr) : 1724 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone).
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, isopropyl CH₃), 2.32 (s, 3H, C7-CH₃), 4.12 (q, 2H, ethyl CH₂), 7.45 (d, 2H, aromatic), 8.02 (d, 2H, aromatic).
-
LC-MS (ESI+) : m/z 483.2 [M+H]⁺.
Purity : >98% (HPLC, C18 column, methanol/water gradient).
Challenges and Solutions
-
Regioselectivity : The ethyl group at position 2 is ensured by using ethyl thiourea. Alternative thioureas (e.g., methyl) lead to positional isomers.
-
Acetyloxy Hydrolysis : Avoid aqueous workup until acetylation is complete. Anhydrous sodium acetate buffers the pH during cyclization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, isopropyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its bioactive properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of isopropyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions, which can alter the activity of the target molecules and result in various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Groups
Table 1: Substituent Comparison at Key Positions
^a Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
^b Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Key Observations :
- The 4-acetyloxyphenyl group in the target compound introduces a polar, hydrolyzable ester, contrasting with the nonpolar 4-bromophenyl in and the bulkier 4-isopropylphenyl in .
Crystallographic and Conformational Properties
Table 2: Structural Features from X-ray Studies
^c Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
^d Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Key Observations :
- The flattened boat conformation observed in is common in thiazolopyrimidines, driven by steric and electronic effects. The target compound’s acetyloxy group may induce similar puckering.
- C–H···O hydrogen bonds (as in ) are critical for crystal packing and stability. The acetyloxy group in the target compound could participate in such interactions, influencing solubility and melting point.
Biological Activity
Isopropyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound features a thiazolo and pyrimidine core structure, which is significant in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biological assays, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be summarized as follows:
| Parameter | Details |
|---|---|
| Molecular Formula | C19H21N2O4S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Acetyloxy group, ethyl side chain |
The presence of multiple functional groups enhances its potential for diverse biological interactions.
Anticancer Properties
Research indicates that compounds with thiazolo and pyrimidine structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation. It likely interacts with cellular receptors or enzymes to modulate critical signaling pathways.
-
Cytotoxicity Studies : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- In vitro tests demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells (a leukemia cell line) .
- Further studies indicated that structural modifications could enhance activity; for instance, the presence of electron-donating groups on the phenyl ring significantly increased cytotoxicity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of COX Enzymes : It has shown moderate inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation .
- Case Studies : In a study examining various thiazole derivatives, certain analogues demonstrated promising anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Structural Activity Relationship (SAR)
The SAR analysis provides insights into how structural components influence biological activity:
| Compound Feature | Effect on Activity |
|---|---|
| Acetyloxy Group | Enhances solubility and bioavailability |
| Methyl Substitution | Increases electron density, enhancing interaction with target proteins |
| Ethyl Side Chain | Influences lipophilicity and pharmacokinetics |
This analysis suggests that modifications to the compound's structure can lead to variations in potency and selectivity against different biological targets.
Q & A
Q. What are the optimized synthetic routes for this thiazolo-pyrimidine derivative?
The compound is synthesized via a condensation reaction between a thioxo-tetrahydropyrimidine precursor, chloroacetic acid, and a substituted benzaldehyde under reflux conditions. A typical protocol involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (0.01 mol) with chloroacetic acid (0.01 mol), a substituted benzaldehyde (0.01 mol), and sodium acetate (1.5 g) in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. The crude product is purified by recrystallization from ethyl acetate/ethanol (3:2), yielding pale yellow crystals (78% yield, mp 427–428 K) .
Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure post-synthesis?
Post-synthesis characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
- IR spectroscopy to confirm carbonyl (C=O) and acetyloxy (OAc) functional groups.
- Mass spectrometry (MS) for molecular weight validation.
- Single-crystal X-ray diffraction to resolve the fused thiazolo-pyrimidine core conformation and substituent orientations .
Q. What purification methods ensure high yield and purity?
Recrystallization from ethyl acetate/ethanol (3:2) is optimal for removing unreacted precursors and byproducts. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) monitors reaction progress and purity. For advanced purification, column chromatography using silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) is recommended .
Advanced Research Questions
Q. How are conformational deviations in the thiazolo-pyrimidine core analyzed?
Single-crystal X-ray diffraction reveals the pyrimidine ring adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane of N2/C9/N1/C6/C7. Dihedral angles between the thiazolo-pyrimidine core and aromatic substituents (e.g., 80.94° for the benzene ring in ) are quantified using software like CrysAlisPro. Hydrogen-bonding networks (C–H···O) are mapped to explain crystal packing .
Q. How can researchers resolve contradictions between spectral data and crystallographic results?
Discrepancies (e.g., dynamic solution-phase vs. static solid-state structures) are addressed by:
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Key modifications include:
- Substituent variation : Replace the 4-(acetyloxy)phenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or donating (e.g., 4-methoxyphenyl) groups via alternative benzaldehydes in the condensation step.
- Core functionalization : Introduce methyl or ethyl groups at the C2/C7 positions to assess steric effects. Biological activity is evaluated using enzyme inhibition assays (e.g., kinase targets) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Structural Analysis
| Parameter | Value () |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Dihedral angle (thiazolo-pyrimidine vs. benzene) | 80.94° |
| C5 deviation from mean plane | 0.224 Å |
| Hydrogen-bonding interactions | C–H···O (2.54–2.67 Å) |
Q. Table 2: Synthetic Optimization Variables
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent system | Glacial acetic acid/acetic anhydride (1:1) | Enhances condensation efficiency |
| Reaction time | 8–10 hours | Minimizes side-product formation |
| Recrystallization solvent | Ethyl acetate/ethanol (3:2) | Maximizes crystal purity (78% yield) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
